methyl 2-(4-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers
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Overview
Description
Methyl 2-(4-aminocyclohexyl)acetate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with an amino group and an acetate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminocyclohexyl)acetate hydrochloride typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with an appropriate ester, such as methyl chloroacetate, under controlled conditions to form the intermediate methyl 2-(4-aminocyclohexyl)acetate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in methyl 2-(4-aminocyclohexyl)acetate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-aminocyclohexyl)acetate hydrochloride may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Methyl 2-(4-aminocyclohexyl)acetate hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways involving amino and ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.
Ester Group: Can undergo hydrolysis to release active compounds.
Cyclohexyl Ring: Provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Lacks the hydrochloride component.
Cyclohexylamine Derivatives: Compounds with similar cyclohexylamine structures but different functional groups.
Amino Acid Esters: Compounds with ester and amino groups but different ring structures.
Uniqueness
Methyl 2-(4-aminocyclohexyl)acetate hydrochloride is unique due to its combination of a cyclohexyl ring, amino group, and ester group, which confer specific reactivity and applications in various fields .
Properties
CAS No. |
1403764-76-0 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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